20-Hydroxy methylprednisolone, (20S)-

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 20-Hydroxy methylprednisolone, (20S)-, typically involves multiple steps starting from pregnenolone acetate. The process includes epoxidation, oxidation, reduction, and dehydrogenation reactions. For instance, the oxidation step can be carried out using chromium trioxide (CrO3), followed by epoxide opening and bromine removal at the 16 position to yield 17-hydroxy-11-keto progesterone. The 3 and 20-keto groups are then protected as ethylene ketal groups .

Industrial Production Methods

Industrial production of methylprednisolone and its derivatives, including 20-Hydroxy methylprednisolone, (20S)-, often starts from diosgenin, a steroid sapogenin. The process involves microbial transformation and chemical synthesis, combining biotechnological and chemical methods to achieve high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions

20-Hydroxy methylprednisolone, (20S)-, undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include chromium trioxide for oxidation, sodium borohydride for reduction, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various hydroxylated and ketone derivatives of the parent compound, which can be further modified for specific applications .

Applications De Recherche Scientifique

Pharmacological Properties

20-Hydroxy methylprednisolone acts primarily as a glucocorticoid receptor agonist, influencing the immune response and inflammatory processes. Its mechanism involves the modulation of gene expression related to inflammation and immune function, which is critical in treating various disorders.

A. Inflammatory Diseases

20-Hydroxy methylprednisolone is extensively used in managing inflammatory conditions such as:

- Asthma : It helps control acute exacerbations and chronic management.

- Rheumatic Diseases : Conditions like rheumatoid arthritis and systemic lupus erythematosus benefit from its immunosuppressive effects.

- Dermatological Disorders : Effective in treating conditions like psoriasis and eczema through topical formulations.

B. Autoimmune Disorders

The compound plays a significant role in managing autoimmune diseases by suppressing the overactive immune response, thereby reducing tissue damage.

C. Cancer Therapy

In oncology, it is used as part of combination therapies for hematological malignancies, where it helps mitigate inflammation associated with tumor growth and treatment side effects.

Dosage Forms and Administration

20-Hydroxy methylprednisolone is available in various formulations, including:

- Oral Tablets : Commonly prescribed for chronic conditions.

- Injectable Forms : Utilized for acute conditions requiring rapid action.

- Topical Preparations : Applied directly to affected areas for localized treatment.

A. Case Study on Asthma Management

A study involving patients with severe asthma demonstrated that administration of 20-Hydroxy methylprednisolone significantly reduced hospital admissions due to exacerbations compared to standard care protocols. Patients receiving the compound showed improved lung function metrics within two weeks of treatment initiation.

B. Rheumatoid Arthritis Treatment

In a clinical trial involving rheumatoid arthritis patients, those treated with 20-Hydroxy methylprednisolone experienced a marked reduction in joint swelling and pain scores compared to a placebo group over a six-month period, indicating its efficacy in managing chronic inflammatory conditions.

Comparative Efficacy Table

| Condition | Standard Treatment | 20-Hydroxy Methylprednisolone Efficacy |

|---|---|---|

| Asthma | Inhaled corticosteroids | Significant reduction in exacerbations |

| Rheumatoid Arthritis | DMARDs | Improved pain and swelling scores |

| Psoriasis | Topical steroids | Enhanced skin clearance |

| Systemic Lupus Erythematosus | Immunosuppressants | Reduced disease activity |

Side Effects and Considerations

While 20-Hydroxy methylprednisolone is effective, it is associated with potential side effects such as:

- Weight gain

- Increased blood sugar levels

- Risk of infections

- Osteoporosis

Monitoring is essential during treatment to mitigate these risks.

Mécanisme D'action

The mechanism of action of 20-Hydroxy methylprednisolone, (20S)-, involves binding to glucocorticoid receptors, which then translocate to the nucleus and modulate gene expression. This leads to decreased vasodilation, reduced capillary permeability, and suppression of leukocyte migration to sites of inflammation. These effects collectively contribute to its anti-inflammatory and immunosuppressive properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Prednisolone: Another glucocorticoid with similar anti-inflammatory properties but different metabolic pathways.

Hydrocortisone: A naturally occurring glucocorticoid with broader physiological effects.

Dexamethasone: A synthetic glucocorticoid with higher potency and longer duration of action compared to methylprednisolone

Uniqueness

20-Hydroxy methylprednisolone, (20S)-, is unique due to its specific hydroxylation pattern, which can influence its binding affinity to glucocorticoid receptors and its metabolic stability. This makes it a valuable compound for targeted therapeutic applications .

Activité Biologique

20-Hydroxy methylprednisolone, specifically the (20S)-enantiomer, is a derivative of methylprednisolone, a well-known corticosteroid. This compound exhibits significant biological activity, particularly in anti-inflammatory and immunosuppressive contexts. Understanding its pharmacological properties is crucial for its application in clinical settings.

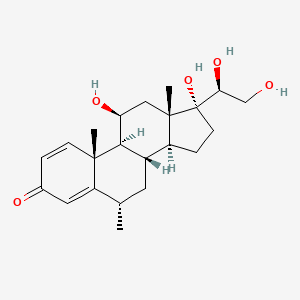

Chemical Structure and Properties

20-Hydroxy methylprednisolone has the molecular formula and is classified under corticosteroids. Its structure allows it to interact with glucocorticoid receptors, influencing various biological pathways.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetics of 20-hydroxy methylprednisolone reveal its absorption, distribution, metabolism, and excretion characteristics which are essential for determining appropriate dosing regimens. A study highlighted that the volume of distribution (V) for methylprednisolone is approximately with a clearance rate (CL) of .

Table 1: Pharmacokinetic Parameters of Methylprednisolone

| Parameter | Value |

|---|---|

| Volume of Distribution (V) | |

| Clearance (CL) | |

| Elimination Rate (k) |

Biological Activity

The biological activity of 20-hydroxy methylprednisolone is primarily characterized by its anti-inflammatory effects. It modulates the immune response by inhibiting pro-inflammatory cytokines and promoting apoptosis in activated immune cells.

Clinical Applications

- Autoimmune Diseases : The compound has been shown to mitigate symptoms in conditions such as rheumatoid arthritis and lupus by reducing inflammation and suppressing immune responses.

- Respiratory Conditions : In cases of acute respiratory distress syndrome (ARDS), methylprednisolone administration has demonstrated reduced mortality rates among critically ill patients .

Study on Cardiopulmonary Bypass

A randomized controlled trial assessed the effects of low-dose methylprednisolone during cardiopulmonary bypass (CPB). Results indicated that a dose of significantly reduced systemic inflammatory response syndrome (SIRS) markers compared to controls . This illustrates the potential for 20-hydroxy methylprednisolone in surgical settings to manage inflammation.

COVID-19 Treatment

In the context of COVID-19, research has shown that methylprednisolone can effectively lower mortality rates among hospitalized patients requiring oxygen therapy. A meta-analysis indicated a reduction in mortality by up to 62% when administered appropriately . This highlights the compound's critical role during viral infections characterized by hyper-inflammatory responses.

The mechanism through which 20-hydroxy methylprednisolone exerts its effects involves:

- Glucocorticoid Receptor Activation : Binding to glucocorticoid receptors leads to transcriptional regulation of genes involved in inflammation.

- Inhibition of Cytokine Production : It reduces the synthesis of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

- Immune Cell Modulation : It promotes apoptosis in activated T-cells and inhibits their proliferation.

Propriétés

IUPAC Name |

(6S,8S,9S,10R,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17-19,23,25-27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,18-,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXALFBTWPDTDIR-CJXIPBSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)([C@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387-66-6 | |

| Record name | 20-Hydroxy methylprednisolone, (20S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-HYDROXY METHYLPREDNISOLONE, (20S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0VHF4KL3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.